![molecular formula C13H24N2O2Si2 B14614427 Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- CAS No. 59968-56-8](/img/structure/B14614427.png)
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- typically involves the introduction of cyclopropyl and trimethylsilyl groups to a pyrimidine core. One common method involves the reaction of a pyrimidine derivative with cyclopropyl bromide in the presence of a base, followed by silylation using trimethylsilyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive intermediates.
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the stability of the compound and the desired reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism by which pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of cyclopropyl and trimethylsilyl groups can enhance its binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar compounds to pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- include other pyrimidine derivatives with different substituents, such as:
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: This compound has a methyl group instead of a cyclopropyl group, which can affect its chemical properties and applications.
Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-:
Properties
CAS No. |
59968-56-8 |
|---|---|
Molecular Formula |
C13H24N2O2Si2 |
Molecular Weight |
296.51 g/mol |
IUPAC Name |
(5-cyclopropyl-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H24N2O2Si2/c1-18(2,3)16-12-11(10-7-8-10)9-14-13(15-12)17-19(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
HASXTSGBBYQLIA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1C2CC2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


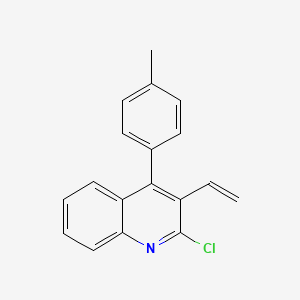
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
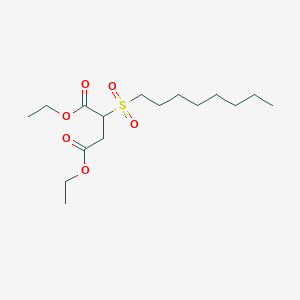
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
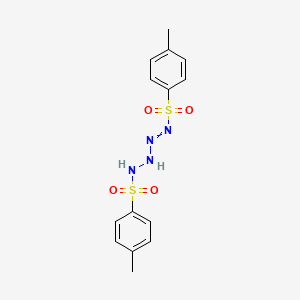
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
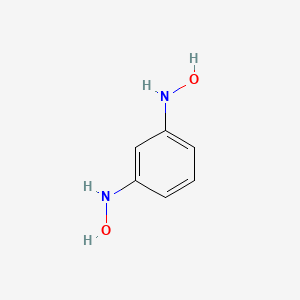
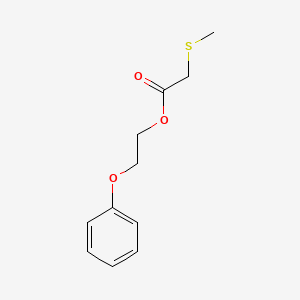
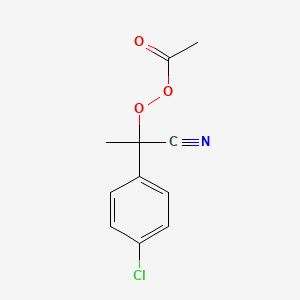
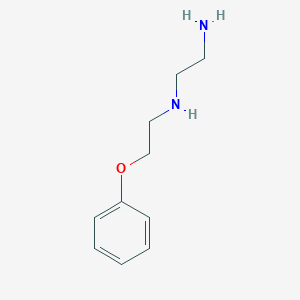
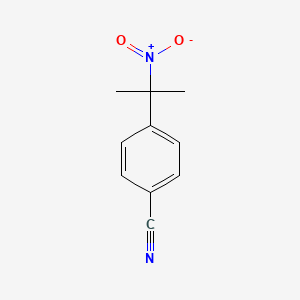
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
